molecular formula C14H14N4O2 B3722928 3-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3722928
M. Wt: 270.29 g/mol
InChI Key: IFKFDSORDHPDEZ-OVCLIPMQSA-N
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Description

3-Cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (C₁₄H₁₄N₄O₂; molecular weight: 270.29 g/mol) is a Schiff base derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and a hydrazide moiety linked to a 2-hydroxyphenyl ring via an E-configured imine bond . Its structure has been confirmed through spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction, a method frequently applied using the SHELX software suite for refinement . The compound’s bioactivity is hypothesized to stem from its ability to act as a bidentate ligand, coordinating metal ions through the hydroxyl oxygen and imine nitrogen .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13-4-2-1-3-10(13)8-15-18-14(20)12-7-11(16-17-12)9-5-6-9/h1-4,7-9,19H,5-6H2,(H,16,17)(H,18,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKFDSORDHPDEZ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step processThe reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

3-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and anti-inflammatory properties.

    Medicine: As a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of bacterial enzymes or modulation of inflammatory signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substituents significantly influence electronic properties and bioactivity. Key analogs include:

Compound Name Substituent at Pyrazole Position 3 Molecular Weight (g/mol) Key Features
Target Compound Cyclopropyl 270.29 E-configuration, hydroxyl group enhances metal chelation
3-(2-Chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)... 2-Chlorophenyl 328.78 Chlorine increases lipophilicity; potential enhanced membrane permeability
3-(1,2-Dihydroacenaphthylen-5-yl)-N'-[(E)-(2... 1,2-Dihydroacenaphthylenyl 382.42 Bulky aromatic group may sterically hinder binding but improve π-π stacking

Key Findings :

  • The cyclopropyl group in the target compound balances steric bulk and electronic effects, optimizing ligand-receptor interactions.
  • Chlorophenyl analogs (e.g., ) exhibit higher molecular weights and altered pharmacokinetics due to halogenation.

Modifications on the Hydrazide Moiety

The hydrazide’s aromatic ring and substituents dictate binding specificity and stability:

Compound Name Aromatic Ring Substituents Biological Activity
Target Compound 2-Hydroxyphenyl Potential anticancer activity via metal chelation (e.g., Cu²⁺)
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-... 4-Methoxyphenyl Enhanced electron-donating effects improve radical scavenging
N′-[(E)-(2,6-Dichlorophenyl)methylidene]-... 2,6-Dichlorophenyl Increased electrophilicity may enhance reactivity in nucleophilic environments

Key Findings :

  • The 2-hydroxyphenyl group in the target compound supports redox activity and metal coordination, critical for anticancer applications .
  • Methoxy and dimethylamino substituents (e.g., ) improve antioxidant capacity but reduce solubility.

Configuration and Stereoelectronic Effects

The E-configuration of the imine bond is essential for planar molecular geometry, facilitating π-π interactions and stabilizing metal complexes. Comparisons include:

Compound Name Configuration Confirmation Method Impact on Bioactivity
Target Compound E X-ray diffraction Optimal geometry for binding to enzyme active sites
(E)-N’-(4-(Dimethylamino)benzylidene)-5-... E Spectroscopic analysis Dimethylamino group enhances electron density, altering reactivity

Key Findings :

  • The E-configuration is conserved in bioactive analogs, while Z-isomers are rarely reported due to synthetic challenges .

Characterization

  • X-ray Diffraction : Gold standard for confirming E-configuration and molecular packing .
  • DFT Calculations : Applied to study electron density distribution and predict reactivity (e.g., Colle-Salvetti correlation-energy formula ).

Biological Activity

3-Cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N4O2
  • CAS Number : 1285532-64-0

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit a range of antimicrobial activities. A study focusing on similar compounds demonstrated that modifications in the pyrazole structure could enhance efficacy against various bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. In particular, compounds with a similar structure to this compound have shown promising results in reducing inflammation in animal models. For example, carrageenan-induced edema tests revealed significant inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines, indicating potential for further development in cancer therapeutics .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Inflammatory Pathways : The compound may interfere with the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Study 1: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory effects of pyrazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy using the carrageenan-induced paw edema model. The results indicated that some derivatives exhibited over 80% inhibition compared to standard treatments .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The study found that specific structural modifications significantly enhanced activity against resistant strains, suggesting that this compound could be a candidate for further investigation .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?

The compound can be synthesized via condensation reactions between pyrazole-3-carbohydrazide derivatives and substituted benzaldehydes under acidic or reflux conditions. Key steps include:

  • Formation of the hydrazone linkage by reacting the hydrazide with a 2-hydroxybenzaldehyde derivative.
  • Characterization via FT-IR (to confirm C=N stretching at ~1600 cm⁻¹) and ¹H-NMR (to identify imine proton resonance at δ 8.2–8.5 ppm) .
  • Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, leveraging SHELX programs for refinement .

Q. How is the structural integrity of this compound validated experimentally?

A multi-technique approach is critical:

  • SC-XRD : Resolves bond lengths, angles, and stereochemistry. For example, the E-configuration of the imine group can be confirmed via C=N bond lengths (~1.28 Å) .
  • Vibrational spectroscopy : FT-IR and Raman spectra validate functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for the phenolic moiety) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. What solvent systems are optimal for recrystallization and spectroscopic studies?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are preferred for recrystallization due to the compound’s limited solubility in non-polar solvents. For spectroscopic analysis, deuterated DMSO is ideal for ¹H-NMR, while KBr pellets are suitable for FT-IR .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

  • B3LYP/6-311G ++**: Optimizes geometry in gas and solvent phases (e.g., IEFPCM model for aqueous environments). Computed IR and NMR spectra can be compared to experimental data to identify discrepancies (e.g., solvent effects on tautomerism) .
  • HOMO-LUMO analysis : Reveals charge transfer dynamics (e.g., HOMO localized on the cyclopropyl ring, LUMO on the pyrazole-carbohydrazide backbone), which correlate with reactivity and optical properties .

Q. What strategies resolve contradictions between experimental and computational data?

  • Vibrational assignments : Discrepancies in peak positions (e.g., C=O stretch) may arise from anharmonicity or solvent interactions. Use scaling factors (0.96–0.98) for DFT-calculated frequencies .
  • Crystallographic disorder : For ambiguous electron density regions (e.g., flexible cyclopropyl groups), refine occupancy factors using SHELXL and validate with Hirshfeld surface analysis .

Q. How can molecular docking predict the compound’s bioactivity?

  • Target selection : Prioritize receptors with known affinity for pyrazole derivatives (e.g., kinases, GPCRs).
  • Docking software : Use AutoDock Vina or GOLD with force fields (e.g., AMBER) to assess binding poses. Focus on hydrogen bonds (e.g., between the hydroxylphenyl group and active-site residues) .
  • ADME prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s rules, bioavailability) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess impact on bioactivity.
  • Comparative crystallography : Solve structures of analogs (e.g., methoxy or nitro derivatives) to correlate conformational changes with activity .
  • In vitro assays : Pair SAR with enzyme inhibition or cytotoxicity screens to identify pharmacophores .

Q. How can high-throughput crystallography accelerate research on this compound?

  • Automated pipelines : Use SHELXC/D/E for rapid phase determination in multi-crystal datasets.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands improve accuracy for challenging crystals .

Methodological Considerations

Q. What are best practices for refining disordered crystal structures of this compound?

  • Occupancy refinement : Assign partial occupancies to overlapping atoms (e.g., cyclopropyl conformers) using SHELXL’s PART instructions.
  • Thermal parameters : Apply restraints (e.g., SIMU, DELU) to prevent overfitting .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

  • UV-Vis spectroscopy : Monitor absorbance shifts (e.g., π→π* transitions) in solvents of varying polarity (e.g., water vs. ethanol).
  • DFT calculations : Compare tautomer stability (e.g., keto-enol vs. hydrazone forms) using solvation models like SMD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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